2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole
Description
2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with two pyridyl groups. The 6-chloro-3-pyridyl moiety and 5-(trifluoromethyl)-2-pyridyl group confer distinct electronic and steric properties, making this compound a candidate for diverse biological and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-pyridyl group may influence binding interactions with biological targets .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-4-1-7(5-19-10)11-20-21-12(22-11)9-3-2-8(6-18-9)13(15,16)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIISSQPRFKHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NN=C(O2)C3=NC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazine Preparation
The most widely reported route involves cyclodehydration of a pre-synthesized diacylhydrazine intermediate. This two-step protocol begins with the condensation of 6-chloronicotinoyl chloride (1 ) and 5-(trifluoromethyl)picolinic acid hydrazide (2 ) in anhydrous tetrahydrofuran (THF) under nitrogen:
$$
\text{6-Chloronicotinoyl chloride} + \text{5-(Trifluoromethyl)picolinic acid hydrazide} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Diacylhydrazine intermediate} \, (\textbf{3})
$$
Triethylamine scavenges HCl, driving the reaction to 85–90% completion within 4 hours at 0–5°C. The intermediate 3 is isolated via vacuum filtration and washed with cold hexane to remove unreacted starting materials.
Oxadiazole Ring Formation
Cyclodehydration of 3 employs dibromotriphenylphosphorane (PPh$$3$$Br$$2$$) as a dual-function reagent: it activates the carbonyl groups for nucleophilic attack and facilitates water elimination. In a representative procedure:
- 3 (1.0 mmol) and PPh$$3$$Br$$2$$ (2.2 mmol) are refluxed in dry dichloromethane (DCM) for 12 hours.
- The mixture is cooled, diluted with ethyl acetate, and washed with saturated NaHCO$$_3$$.
- Column chromatography (petroleum ether/ethyl acetate, 15:1) yields the title compound as a white solid (72% yield).
Key Optimization Parameters :
- Stoichiometry : A 2.2:1 molar ratio of PPh$$3$$Br$$2$$ to 3 minimizes phosphine oxide byproducts.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance cyclization efficiency over THF or DMF.
Oxidative Cyclization of Thiosemicarbazides
Thiosemicarbazide Synthesis
Alternative routes leverage oxidative desulfurization of thiosemicarbazides. 6-Chloronicotinic acid hydrazide (4 ) reacts with 5-(trifluoromethyl)picolinoyl isothiocyanate (5 ) in ethanol to form the thiosemicarbazide (6 ):
$$
\text{6-Chloronicotinic acid hydrazide} + \text{Isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide} \, (\textbf{6})
$$
Oxidative Ring Closure
Treatment of 6 with iodobenzene diacetate (IBD) in acetonitrile induces oxidative cyclization via sulfur extrusion:
$$
\textbf{6} \xrightarrow{\text{IBD, CH}_3\text{CN}} \text{Target Compound} + \text{S} + \text{Byproducts}
$$
This method affords moderate yields (58–65%) but benefits from milder conditions compared to PPh$$3$$Br$$2$$-mediated cyclodehydration.
Nucleophilic Substitution on Preformed Oxadiazoles
Oxadiazole-Thione Intermediate
A third approach involves synthesizing 2-mercapto-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole (7 ) via reaction of 5-(trifluoromethyl)picolinic acid hydrazide with carbon disulfide in alkaline ethanol:
$$
\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Oxadiazole-thione} \, (\textbf{7})
$$
Chloropyridine Coupling
Intermediate 7 undergoes nucleophilic aromatic substitution with 2,6-dichloropyridine in dimethylformamide (DMF) at 80°C:
$$
\textbf{7} + \text{2,6-Dichloropyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HCl}
$$
This method achieves 78% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the oxadiazole ring.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.3 minutes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings.
Reduction: Reduction reactions could potentially modify the oxadiazole ring or the substituents on the pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial and Anti-inflammatory Activity
- Compound 5c (): 2-(3~{H}-Benzimidazol-5-yl)-5-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,3,4-oxadiazole shares a trifluoromethylphenyl group but replaces the pyridyl substituents with benzimidazole.
- Anti-inflammatory Oxadiazoles () : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (59.5% inhibition) and its analogues show activity comparable to indomethacin. The target compound’s pyridyl groups may reduce anti-inflammatory efficacy compared to chlorophenyl derivatives but could improve solubility .
Agrochemical Derivatives with Fungicidal and Herbicidal Activity
- 1,3,4-Oxadiazole Thioethers (): Compounds such as 2-(((6-Chloropyridin-3-yl)methyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () and 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum).
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () : This compound enhances chlorophyll retention in rice leaves by targeting Xanthomonas oryzae (Xoo). The target compound’s trifluoromethylpyridyl group may offer superior pesticidal activity due to increased stability and membrane permeability compared to fluorophenyl substituents .
Anticancer and Antiviral Derivatives
- Chlorophenyl-1,3,4-oxadiazoles () : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole shows 98.74% growth inhibition against leukemia cells. The target compound’s pyridyl groups could enhance selectivity for kinase targets, leveraging nitrogen’s hydrogen-bonding capability .
- Benzothiazole-Oxadiazole Hybrids () : 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives demonstrate antiviral activity against HIV. The target compound’s trifluoromethylpyridyl group may improve resistance to metabolic degradation compared to unsubstituted pyridyl groups .
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Substituent Effects on Activity
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The target compound’s pyridyl groups may disrupt microbial membrane integrity or enzyme function, similar to benzimidazole-containing analogues (). However, its lack of thioether bridges () could limit SDH inhibition, necessitating alternative mechanisms .
- Agrochemical Potential: Trifluoromethyl groups in pesticides often enhance bioavailability and rainfastness. The target compound’s pyridyl moieties may improve systemic movement in plants compared to phenyl derivatives () .
- Drug Design Considerations : Molecular docking studies () suggest that carbonyl groups in oxadiazoles are critical for protein binding. The target compound’s chloro and trifluoromethyl groups may optimize hydrophobic interactions in target pockets .
Biological Activity
The compound 2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole is part of the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole typically involves the reaction of appropriate pyridine derivatives with oxadiazole precursors under controlled conditions. The synthetic routes often include:
- Condensation reactions : Combining chlorinated and trifluoromethyl-substituted pyridine derivatives with oxadiazole intermediates.
- Reagents : Commonly used reagents include phosphorus oxychloride (POCl₃) and various bases to facilitate the formation of the oxadiazole ring.
Anticancer Properties
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activity. The specific compound under study has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro studies indicate that derivatives containing the 1,3,4-oxadiazole moiety can inhibit tumor growth by targeting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Antimicrobial Activity
Compounds with oxadiazole structures have been reported to possess antimicrobial properties. The specific compound may exhibit:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Mechanisms of action that include disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, 2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole may also exhibit:
- Anti-inflammatory effects : Potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
- Antiparasitic activity : This class of compounds has shown efficacy against various parasitic infections.
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the pyridine substituents significantly enhanced anticancer potency .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of oxadiazole compounds. The findings revealed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
The biological activities of 2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole can be attributed to its ability to interact with specific biological targets:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing 1,3,4-oxadiazole derivatives with pyridyl substituents?
- Methodology :
-
Multi-step synthesis : Start with precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate or substituted pyridines. Cyclization of hydrazides with activating agents (e.g., POCl₃) forms the oxadiazole core .
-
Thioether functionalization : Post-cyclization, thiol groups are introduced via nucleophilic substitution with substituted benzyl/alkyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
-
Key intermediates : Chloromethylpyridine derivatives (e.g., 6-chloropyridin-3-ylmethyl chloride) are critical for introducing pyridyl substituents .
- Data :
Q. How are spectroscopic and analytical techniques utilized to confirm the structure of 1,3,4-oxadiazole derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., pyridyl protons at δ 7.5–8.5 ppm; trifluoromethyl groups at δ ~120 ppm in ¹³C NMR) .
- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ for C₁₄H₉Cl₂N₃OS: calculated 338.2, observed 338.1) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., oxadiazole ring planarity and dihedral angles with pyridyl groups) .
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be systematically addressed?
- Methodology :
- Comparative bioassays : Test compounds against standardized fungal/weed models (e.g., Sclerotinia sclerotiorum and Rhizoctonia solani) at fixed concentrations (e.g., 50 μg/mL) to quantify inhibition rates .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups like CF₃ enhance fungicidal activity, while bulky groups reduce solubility) .
- Example :
- Compound 5g (4-bromobenzylthio) showed 60% inhibition against S. sclerotiorum, whereas 5a (benzylthio) had 45%, attributed to bromine’s electronegativity enhancing target binding .
Q. What computational approaches are used to elucidate the mechanism of action of oxadiazole derivatives?
- Methodology :
- Molecular docking : Simulate binding to target proteins (e.g., succinate dehydrogenase (SDH), PDB: 2FBW). Key interactions include hydrogen bonds between oxadiazole carbonyl groups and Arg-43 of SDH .
- 3D-QSAR : Develop predictive models using steric/electronic descriptors (e.g., trifluoromethyl groups improve hydrophobic interactions) .
- Data :
| Compound | Docking Score (kcal/mol) | Key Binding Residues |
|---|---|---|
| 5g | -8.2 | Arg-43, His-90 |
| Lead (penthiopyrad) | -7.9 | Arg-43, Tyr-58 |
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thioether formation to enhance nucleophilicity .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings (e.g., aryl boronic acid additions to pyridyl intermediates) .
- Temperature control : Cyclization at 80–100°C minimizes side reactions .
- Case Study :
- Optimizing hydrazide cyclization from 78% to 85% yield by replacing POCl₃ with PCl₅ under reflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
